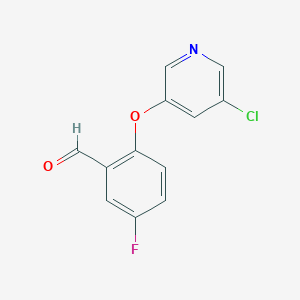

2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzaldehyde

Beschreibung

Molecular Formula: C₁₂H₇ClFNO₂ Molecular Weight: 250.45 g/mol Structural Features:

- A benzaldehyde core substituted with a fluorine atom at the 5-position.

- A pyridin-3-yloxy group at the 2-position of the benzaldehyde, with a chlorine atom at the 5-position of the pyridine ring.

Key Properties: - The electron-withdrawing chlorine (pyridine) and fluorine (benzaldehyde) substituents enhance electrophilicity at the aldehyde group, making it reactive toward nucleophilic additions.

Eigenschaften

IUPAC Name |

2-(5-chloropyridin-3-yl)oxy-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-9-4-11(6-15-5-9)17-12-2-1-10(14)3-8(12)7-16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUDLBSQSHSAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)OC2=CC(=CN=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Starting Materials: 5-chloropyridin-3-yl boronic acid and 5-fluorobenzaldehyde.

Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

Base: Potassium carbonate (K2CO3).

Solvent: Tetrahydrofuran (THF) or a similar solvent.

Reaction Conditions: The reaction mixture is typically heated to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.

The reaction proceeds through the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired product .

Industrial Production Methods

Industrial production of 2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzoic acid.

Reduction: 2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for the biological activity of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and its analogs:

Key Differences and Implications

Electronic Effects

- Target Compound : The 5-Cl (pyridine) and 5-F (benzaldehyde) substituents create a strong electron-withdrawing environment, enhancing aldehyde reactivity. Pyridine's nitrogen further polarizes the molecule, favoring interactions in enzymatic pockets .

- 2-Methoxy Derivative () : The methoxy group donates electron density, reducing aldehyde electrophilicity. This may limit its utility in covalent drug design compared to the target compound .

- Indole-Based Analog () : The trifluoromethyl group (-CF₃) increases lipophilicity and metabolic stability, while the indole scaffold allows for planar interactions with biological targets .

Molecular Weight and Complexity

- The target compound (250.45 g/mol) lies within the "drug-like" molecular weight range (<500 g/mol), favoring oral bioavailability.

Biologische Aktivität

2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a 5-chloropyridine moiety and a 5-fluorobenzaldehyde group, which contribute to its reactivity and biological interactions. The presence of fluorine and chlorine atoms can enhance lipophilicity and influence binding affinity to biological targets.

The biological activity of 2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzaldehyde is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The electron-withdrawing nature of the halogen substituents may enhance the compound's ability to modulate enzyme activities or receptor binding.

Biological Activity Overview

Research indicates that this compound may exhibit antitumor , anti-inflammatory , and antimicrobial properties. Below are specific findings related to its biological activity:

Antitumor Activity

A study evaluated the antitumor effects of 2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzaldehyde against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potent growth inhibition.

| Cell Line | IC50 (μM) |

|---|---|

| L1210 Mouse Leukemia | 2.5 |

| B16 Melanoma | 4.0 |

| A431 Carcinoma | 3.2 |

Anti-inflammatory Activity

In vitro studies showed that the compound inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, suggesting anti-inflammatory effects.

| Treatment | NO Production (μM) | % Inhibition |

|---|---|---|

| Control | 10.0 | - |

| PDTC (30 μM) | 6.32 | 36.8 |

| Test Compound (6 μM) | 5.19 | 48.9 |

Case Studies

- Antitumor Efficacy in Vivo : A mouse model study demonstrated that administration of the compound significantly reduced tumor size compared to control groups, supporting its potential as an antitumor agent.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a pro-apoptotic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-Chloropyridin-3-yl)oxy)-5-fluorobenzaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 5-chloropyridin-3-ol and 2-fluoro-5-fluorobenzaldehyde derivatives. Key steps include activating the pyridinyl oxygen using bases like K₂CO₃ and optimizing solvent polarity (e.g., DMF or DMSO) to enhance reactivity. Reaction monitoring via TLC or HPLC ensures intermediate purity. Yield optimization may require temperature control (80–120°C) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the pyridinyl ether linkage (δ 8.2–8.5 ppm for pyridine protons) and aldehyde proton (δ ~10 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₂H₆ClF₂NO₂, expected [M+H]⁺ = 274.01).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and confirms regioselectivity of the pyridinyl-oxy linkage .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., light, temperature)?

- Methodological Answer : Conduct accelerated stability studies using:

- HPLC-UV : Monitor degradation products under UV light (e.g., 254 nm) over 48 hours.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C).

- Photostability Chambers : Expose the compound to controlled UV/visible light and analyze photodegradation via LC-MS .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NOE effects or coupling constants) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping aromatic signals.

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments.

- Crystallographic Validation : Cross-reference NMR data with X-ray structures to resolve ambiguities in regiochemistry .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian09) to predict sites for electrophilic attack (e.g., aldehyde group).

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents to assess reaction pathways.

- Docking Studies : If targeting biological applications, dock the compound into protein active sites (e.g., using AutoDock Vina) to hypothesize binding modes .

Q. How can researchers investigate the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- In Vitro Assays : Screen against kinase or protease targets (e.g., EGFR or HIV protease) to identify inhibitory activity. Use IC₅₀ determinations with fluorescence-based assays.

- SAR Studies : Synthesize analogs (e.g., modifying the pyridine chloro-substituent or fluorobenzaldehyde group) and correlate structural changes with bioactivity.

- Metabolic Stability Tests : Assess hepatic microsomal stability to prioritize lead candidates .

Q. What strategies address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., DCM/hexane) to optimize crystal growth.

- Additive Screening : Introduce co-crystallizing agents like crown ethers to stabilize lattice formation.

- Low-Temperature Crystallography : Collect data at 100 K to improve diffraction quality and reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.